1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole chemical structure
1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole chemical structure
An In-Depth Technical Guide to 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
Senior Application Scientist Note: The compound "1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole" is not found in the current chemical literature. The nomenclature "1,3-benzodiazole" is ambiguous. Based on the substitution pattern provided (1-Ethyl and 2-methyl), this guide will proceed under the expert assumption that the intended structure is 1-Ethyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole . This interpretation refers to a common and medicinally significant heterocyclic core. This guide is constructed based on established principles of organic synthesis, medicinal chemistry, and spectroscopic analysis, drawing parallels from closely related and well-documented analogs.
Executive Summary
This technical guide provides a comprehensive overview of 1-Ethyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole, a novel fluorinated benzimidazole derivative. While direct experimental data for this specific molecule is not available, this document synthesizes information from analogous structures to predict its chemical properties, outline a plausible synthetic route, and discuss its potential applications in drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms and specific alkyl groups is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
The core of the target molecule is the benzimidazole system, a heterocyclic aromatic compound consisting of a fusion of benzene and imidazole. The specified substitutions—an ethyl group at the N1 position, a methyl group at the C2 position, and two fluorine atoms at the C6 and C7 positions—are expected to significantly influence its biological and chemical characteristics.
Molecular Structure
Figure 1: Chemical Structure of 1-Ethyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole
A 2D representation of the title compound.
Predicted Physicochemical Properties
The properties of the target molecule are extrapolated from its constituent parts and data on the close analog, 2-Ethyl-6,7-difluorobenzimidazole.[3]
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₀H₉F₂N₂ | Based on the addition of a C₂H₅ group to a C₈H₄F₂N₂ core. |
| Molecular Weight | ~211.2 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~3.0 | Fluorine and alkyl groups increase lipophilicity.[3][4] |
| Hydrogen Bond Donors | 0 | The N1-H is replaced by an ethyl group. |
| Hydrogen Bond Acceptors | 2 | The N3 nitrogen and potentially the fluorine atoms.[3] |
| Topological Polar Surface Area (TPSA) | ~28.7 Ų | Based on the benzimidazole core, slightly modified by substituents.[3] |
| pKa (of conjugate acid) | ~4-5 | Benzimidazoles are weakly basic. Electron-withdrawing fluorine atoms will decrease the basicity of the imidazole nitrogens. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-Ethyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole can be envisioned in a three-stage process, starting from commercially available precursors. This proposed pathway leverages well-established reactions in heterocyclic chemistry.
Figure 2: Proposed Synthetic Workflow
A three-step synthetic route to the target compound.
Step-by-Step Experimental Protocol
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Step 1: Synthesis of 3,4-Difluoro-1,2-phenylenediamine (Intermediate 1)
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Rationale: The synthesis begins with the reduction of a commercially available dinitro compound to the corresponding diamine. This is a standard and high-yielding transformation.
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Procedure: To a solution of 1,2-difluoro-3,4-dinitrobenzene in ethanol, add a catalytic amount of Palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation (H₂ gas balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude diamine, which can be purified by recrystallization.
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Step 2: Synthesis of 6,7-Difluoro-2-methyl-1H-benzo[d]imidazole (Intermediate 2)
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Rationale: The Phillips condensation is a classic and reliable method for the synthesis of 2-alkyl-benzimidazoles from o-phenylenediamines and carboxylic acids.[5] Acetic acid serves as both the reactant and the solvent.
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Procedure: A mixture of 3,4-difluoro-1,2-phenylenediamine and an excess of glacial acetic acid is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The pH is adjusted to ~7-8 with a base (e.g., aqueous ammonia), causing the product to precipitate. The solid is collected by filtration, washed with water, and dried.
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Step 3: Synthesis of 1-Ethyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole (Final Product)
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Rationale: N-alkylation of benzimidazoles is a common procedure, typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base.[6][7] The base deprotonates the N1-H, forming a nucleophilic anion that attacks the ethyl iodide.
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Procedure: To a solution of 6,7-difluoro-2-methyl-1H-benzo[d]imidazole in a polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a base such as potassium carbonate (K₂CO₃). The mixture is stirred for a short period before adding a slight excess of ethyl iodide. The reaction is then stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
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Spectroscopic Characterization
The structural confirmation of the final compound would rely on a combination of spectroscopic techniques. The following are the expected key signals, based on analyses of similar benzimidazole derivatives.[5][8][9]
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group. - A singlet around 2.5 ppm for the C2-methyl group. - Two coupled signals in the aromatic region for the two protons on the benzene ring. |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group and one for the methyl group. - Signals for the seven aromatic carbons of the benzimidazole core. The carbons attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms at the C6 and C7 positions. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight (~211.2 m/z). |
Potential Applications in Drug Development and Research
The unique combination of a benzimidazole core with difluoro and N-alkyl substituents suggests significant potential in medicinal chemistry.
Rationale for Biological Activity
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Benzimidazole Core: This scaffold is a well-known "privileged structure" found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antiviral, anticancer, antifungal, and anthelmintic properties.[1][5]
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Fluorine Substitution: The incorporation of fluorine atoms can profoundly and favorably alter a drug candidate's properties.[4][10]
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Metabolic Stability: The C-F bond is very strong, which can block metabolically labile positions, thereby increasing the drug's half-life.
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Binding Affinity: Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole interactions), enhancing binding affinity.
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Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[4]
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N-Alkylation: The addition of an ethyl group at the N1 position removes the hydrogen bond donor capability and increases lipophilicity. This can influence the molecule's solubility, cell permeability, and interaction with target proteins.[6][11]
Figure 3: Role of Fluorinated Benzimidazoles in Medicinal Chemistry
Synergistic effects of the structural motifs on physicochemical properties and potential therapeutic applications.
Potential Therapeutic Targets
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Oncology: Many benzimidazole derivatives act as kinase inhibitors. The target molecule could be screened against various kinases involved in cancer progression, such as BRAF, EGFR, or Pim kinases.[2] The fluorine atoms could enhance binding in the ATP-binding pocket.
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Virology: Fluorinated benzimidazoles have shown potent activity against a range of viruses, including Hepatitis C Virus (HCV).[4] The target compound could be a candidate for screening in antiviral assays.
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Bacteriology: N-alkylated imidazoles and benzimidazoles have demonstrated antibacterial properties.[6] The increased lipophilicity from the ethyl and fluoro groups may facilitate penetration of bacterial cell walls.
Conclusion
While 1-Ethyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole is a novel chemical entity without direct published data, this guide provides a robust framework for its synthesis, characterization, and potential applications. Based on the well-understood roles of its constituent chemical motifs, this compound represents a promising scaffold for further investigation in drug discovery programs. Its synthesis is feasible through standard organic chemistry methods, and its predicted properties make it an attractive candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases.
References
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Cindrić, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]
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Aouad, M. R., et al. (2022). Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]
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